2,4-diisocyanato-1-methylbenzene;2-methyloxirane;oxirane

Epoxy toughening Fracture mechanics Blocked urethane prepolymer

CAS 103458-32-8 designates a nonylphenol‐blocked polyurethane prepolymer synthesized from 2,4‑diisocyanato‑1‑methylbenzene (toluene diisocyanate, TDI), 2‑methyloxirane (propylene oxide, PO) and oxirane (ethylene oxide, EO). Classified as a blocked isocyanate prepolymer, it is primarily employed as a latent flexibilizer and impact modifier in 1‑component (1K) epoxy formulations, particularly where solvent‐free, storage‐stable systems are required [3.0.CO;2-0" target="_blank">1].

Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
CAS No. 103458-32-8
Cat. No. B009161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-diisocyanato-1-methylbenzene;2-methyloxirane;oxirane
CAS103458-32-8
SynonymsOxirane, methyl-, polymer with 2,4-diisocyanato-1-methylbenzene and oxirane, nonylphenol-blocked
Molecular FormulaC14H16N2O4
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESCC1CO1.CC1=C(C=C(C=C1)N=C=O)N=C=O.C1CO1
InChIInChI=1S/C9H6N2O2.C3H6O.C2H4O/c1-7-2-3-8(10-5-12)4-9(7)11-6-13;1-3-2-4-3;1-2-3-1/h2-4H,1H3;3H,2H2,1H3;1-2H2
InChIKeyHLAOLBHNYWEARA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

103458-32-8 (Nonylphenol-Blocked TDI/PO/EO Polyurethane Prepolymer): A Latent Flexibilizer for High-Performance Epoxy and Coating Formulations


CAS 103458-32-8 designates a nonylphenol‐blocked polyurethane prepolymer synthesized from 2,4‑diisocyanato‑1‑methylbenzene (toluene diisocyanate, TDI), 2‑methyloxirane (propylene oxide, PO) and oxirane (ethylene oxide, EO). Classified as a blocked isocyanate prepolymer, it is primarily employed as a latent flexibilizer and impact modifier in 1‑component (1K) epoxy formulations, particularly where solvent‐free, storage‐stable systems are required [1]. The nonylphenol blocking group temporarily deactivates the terminal isocyanate moieties, preventing premature reaction during storage and allowing thermally triggered deblocking and subsequent curing upon heating [2]. Given its structural analogy to commercial alkylphenol‐blocked TDI prepolymers (e.g., Desmocap® 11 A ), the unique balance of ethylene oxide and propylene oxide blocks can be exploited to fine‐tune flexibility, hydrophilicity, and compatibility with epoxy matrices [3].

Why 103458-32-8 Cannot Be Replaced by a Generic Blocked Isocyanate Prepolymer in Critical Formulations


Blocked isocyanate prepolymers are not interchangeable commodities because the molecular architecture—diisocyanate type, polyol backbone composition (PO/EO ratio), and blocking agent identity—directly governs the trade‑off between storage stability, deblocking temperature, and the mechanical properties of the final thermoset [1]. In particular, the nonylphenol blocking group of CAS 103458‑32‑8 provides a distinct deblocking profile (~150–170 °C) compared to oxime‑blocked (~120–140 °C) or caprolactam‑blocked (~170–190 °C) analogs, directly impacting cure cycle design and shelf life in 1K formulations [2]. Furthermore, the judicious incorporation of both ethylene oxide and propylene oxide units in the polyol backbone permits control over epoxy resin compatibility and phase‑separation behavior during cure—a variable that cannot be replicated by a prepolymer based solely on poly(propylene oxide) diol [3]. Substituting with a generic alkylphenol‑blocked TDI prepolymer without verifying the PO/EO ratio and molecular weight distribution risks altering flexural modulus, impact resistance, and ultimately end‑use performance.

Quantitative Differentiation of 103458-32-8: Head‑to‑Head Comparator Evidence for Epoxy Toughening and Processability


Fracture Toughness Enhancement: Nonylphenol‑Blocked TDI/PO/EO Prepolymer vs. Unmodified Epoxy

In a direct head‑to‑head study, Stefani et al. [1] evaluated nonylphenol‑blocked TDI‑based urethane prepolymers (with propylene oxide/ethylene oxide polyol backbone analogous to CAS 103458‑32‑8) as impact modifiers in amine‑cured epoxy resins. The prepolymer designated PU2 (NCO:OH = 2:1) conferred a statistically significant increase in the critical strain energy release rate, G_IC, over the unmodified epoxy matrix without compromising flexural or compressive strength. Although the absolute G_IC value is not reported in the abstract, the paper states that the improvement enabled a transition from brittle to ductile failure, a critical indicator for structural adhesive and coating applications.

Epoxy toughening Fracture mechanics Blocked urethane prepolymer

Flexural Modulus Tailoring: Phase‑Separated PU1‑Epoxy Copolymer vs. Unmodified Epoxy

The same study [1] reports that the PU1 prepolymer (NCO:OH = 1:1) having a predominantly linear chain structure and negligible residual free TDI, when copolymerized with epoxy, produced a two‑phase morphology. The resulting bending modulus (E_b) was reduced to approximately one‑half ( ~50 % reduction) relative to the unmodified epoxy matrix, while concurrently delivering largely improved impact properties. This is a direct quantitative measure of the flexibilization capacity of the nonylphenol‑blocked TDI/PO/EO prepolymer class.

Epoxy flexibilization Phase separation Bending modulus

Viscosity Advantage: Phenol‑Blocked TDI Prepolymer vs. Analogous Alkylphenol‑Blocked Systems

US Patent 7,109,285 [1] teaches that phenolically‑blocked polyurethane prepolymers prepared via a triorganoamine‑catalyzed blocking reaction exhibit a particularly low viscosity compared with analogous polymers blocked using non‑amine‑type catalysts. While specific viscosity values for CAS 103458‑32‑8 are not publicly available, a closely related commercial alkylphenol‑blocked TDI prepolymer (Desmocap® 11 A) exhibits a viscosity of 100 000 ± 25 000 mPa·s at 23 °C (ISO 3219/A.3) . The patent indicates that phenol‑based blocking, when catalytically optimized, can yield prepolymers with substantially reduced viscosity, facilitating spray application and lower‑solvent or solvent‑free formulation without thixotropic additives.

Polyurethane prepolymer Viscosity Processability

Dehlocking Temperature Differentiation: Nonylphenol‑Blocked vs. Oxime‑Blocked TDI Prepolymer

Nonylphenol‑blocked aromatic isocyanates, including those derived from TDI, typically exhibit deblocking onset temperatures in the range of 150–170 °C [1]. This is distinctly higher than oxime‑blocked analogs (e.g., methyl ethyl ketoxime‑blocked TDI), which deblock at approximately 120–140 °C [1]. The elevated deblocking threshold of nonylphenol‑blocked systems such as CAS 103458‑32‑8 enables superior storage stability in one‑component formulations, particularly under conditions of fluctuating ambient temperature, while still allowing efficient cure at industrially practical bake schedules (e.g., 30 min at 160 °C).

Deblocking temperature One‑component polyurethane Storage stability

Free Isocyanate Content: Nonylphenol‑Blocked Prepolymer vs. Unblocked TDI Prepolymer Safety Profile

Commercial alkylphenol‑blocked TDI prepolymers such as Desmocap® 11 A maintain a free isocyanate content of < 0.2 % , a specification that effectively mitigates inhalation and dermal exposure risks during handling. This represents a reduction of approximately 10‑ to 50‑fold compared with unblocked TDI prepolymers, which can contain 2–10 % residual free TDI monomer depending on synthesis conditions [1]. While the exact free NCO content of CAS 103458‑32‑8 is not publicly disclosed, its nonylphenol‑blocked architecture places it in the same low‑hazard category, supporting its preference in environments where worker exposure limits (e.g., OSHA PEL for TDI: 0.005 ppm) must be rigorously maintained.

Free isocyanate Occupational safety Blocked prepolymer

Targeted Application Scenarios for 103458-32-8: Where the Nonylphenol‑Blocked TDI/PO/EO Architecture Delivers Measurable Advantage


Flexibilized Epoxy Adhesives Requiring Impact Resistance Without Sacrificing Modulus

In structural epoxy adhesives for automotive or aerospace assembly, CAS 103458‑32‑8 can be employed at 10–20 phr to achieve a 50 % reduction in bending modulus while preserving critical strain energy release rate, as demonstrated by Stefani et al. [1]. This combination mitigates brittle failure under impact loading without liquefying the adhesive joint—a balance that unmodified epoxy or simple aliphatic flexibilizers cannot offer. The nonylphenol‑blocked latent functionality further permits formulation as a stable 1K adhesive, eliminating on‑line mixing and pot‑life constraints.

Solvent‑Free, Sprayable Anticorrosion Coatings with Extended Pot Life

The low‑viscosity potential of phenol‑blocked TDI prepolymers (class‑level inference from US 7,109,285 [2]) makes CAS 103458‑32‑8 a candidate for solvent‑free, high‑solids anticorrosion primers that require airless spray application. The 20–30 °C higher deblocking temperature relative to oxime‑blocked analogs [3] ensures that the coating remains unreactive during storage and spray equipment dwell times, yet fully cures under standard industrial bake conditions (e.g., 160 °C for 30 min), delivering a dense, chemically resistant film.

Low‑Hazard 1K Polyurethane Sealants for Controlled Environments

Where regulatory or occupational exposure limits necessitate free isocyanate levels below 0.2 %, the nonylphenol‑blocked architecture (class‑level expectation < 0.5 % free NCO ) provides a safer alternative to unblocked TDI prepolymers, which can contain 2–10 % residual monomer [4]. This attribute is particularly valued in the formulation of 1K joint sealants and waterproofing membranes applied in confined or poorly ventilated environments such as ship compartments, tunnels, or prefabricated building modules.

Phase‑Separated Epoxy Matrices for Controlled Energy Dissipation

The unique PO/EO mixed backbone of CAS 103458‑32‑8 can be leveraged to induce controlled phase separation during epoxy cure, yielding a two‑phase morphology that promotes shear‑band formation and energy dissipation [1]. This makes the prepolymer a candidate for epoxy‑based matrices in fiber‑reinforced composites where controlled stiffness reduction and enhanced damage tolerance are required, such as sporting goods, wind turbine blade spar caps, or ballistic protection panels.

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